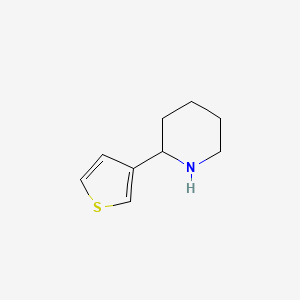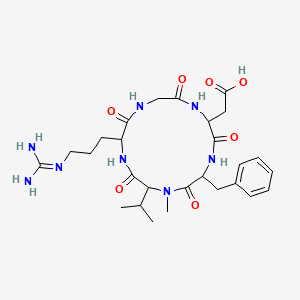
cyclo-(Arg-Gly-Asp-DPhe-NMeVal)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is a cyclic pentapeptide known for its potent biological activities. This compound is composed of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and N-methylvaline. It is recognized for its ability to inhibit cell adhesion, making it a valuable tool in various scientific research fields, particularly in studies related to integrins and cell adhesion mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) typically involves the cyclization of a linear pentapeptide. The linear precursor can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The linear peptide is then cyclized through the formation of an amide bond between the N-terminal arginine and the C-terminal N-methylvaline. Protective groups are used during the synthesis to prevent unwanted side reactions and are removed after cyclization .
Industrial Production Methods
Industrial production of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. The compound is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) include coupling agents like HATU or EDC for peptide bond formation, and protective groups such as Fmoc or Boc for amino acid side chains. The cyclization reaction is often carried out in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent .
Major Products Formed
The major product formed from the synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the cyclic pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
科学的研究の応用
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and proliferation.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties due to its ability to inhibit angiogenesis and tumor growth.
作用機序
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) exerts its effects by binding to integrins, particularly αvβ3 and αvβ5 integrins, on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as vitronectin and fibronectin, thereby preventing cell adhesion and migration. The compound’s anti-angiogenic effects are attributed to its ability to induce apoptosis in endothelial cells, which are essential for the formation of new blood vessels .
類似化合物との比較
Similar Compounds
Cyclo-(Arg-Gly-Asp-DPhe-Cys): Another cyclic RGD peptide with high affinity for αvβ3 integrins.
Cyclo-(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl): A cyclic peptide used in cell adhesion studies.
Uniqueness
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is unique due to its specific amino acid sequence and cyclic structure, which confer high stability and specificity for integrin binding. Its ability to inhibit both cell adhesion and angiogenesis makes it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861478 |
Source


|
| Record name | Cyclo[alpha-aspartylphenylalanyl-N-methylvalyl-N~5~-(diaminomethylidene)ornithylglycyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
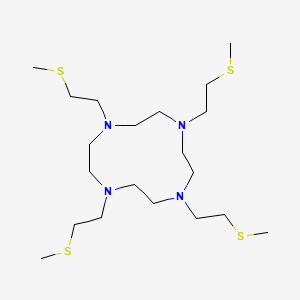
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)

![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
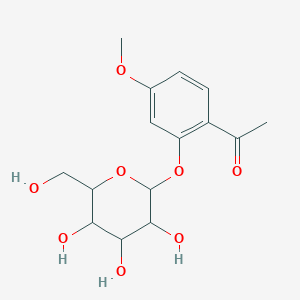
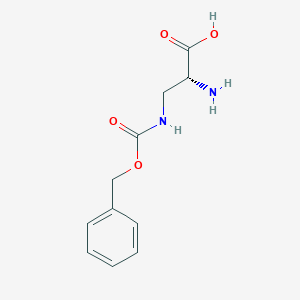
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)

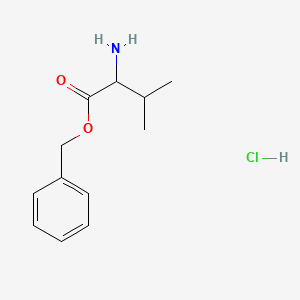
![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
